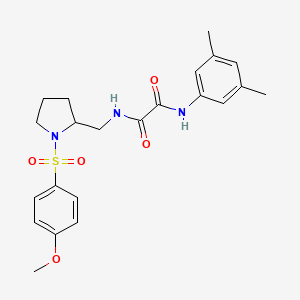

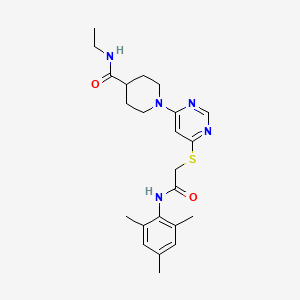

4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound that interests researchers due to its potential applications in various fields of chemistry and pharmacology. While the specific compound's direct studies might not be widely available, related research provides insights into similar compounds' synthesis, structure, and properties, aiding in understanding its characteristics.

Synthesis Analysis

The synthesis of related pyridine and pyrrolidine derivatives often involves multi-step chemical processes, including condensation, chlorination, and amination reactions. For example, chloro-3-pyridinesulfonamide, a compound with a similar pyridine structure, was synthesized through sulfonation, chlorination, and amination, highlighting the complexity and the necessity of optimizing reaction conditions for achieving desired yields (Pei, 2002).

Molecular Structure Analysis

Structural studies, such as X-ray diffraction, provide detailed insights into the molecular geometry, bond lengths, and angles of pyridine derivatives, establishing the covalent nature of bonds within the molecules. For instance, research on the structural characteristics of related pyridine compounds has revealed the importance of hydrogen bonding and π-π interactions in stabilizing their crystal structures, which could be relevant for understanding the molecular arrangement of this compound (Hazra et al., 2012).

Chemical Reactions and Properties

The chemical behavior of pyridine and pyrrolidine derivatives, including reactions with nucleophiles, alkylation, and cyclization, often yields diverse compounds with potential biological activities. These reactions underscore the synthetic versatility and reactivity of such compounds, suggesting pathways that might be relevant for the synthesis and functionalization of this compound (Goto et al., 1991).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and hydrophobicity, are crucial for the practical applications of chemical compounds. Studies on related polyimides derived from pyrrolidine-containing monomers have shown excellent solubility, thermal stability, and hydrophobicity, which could be indicative of the properties of this compound (Huang et al., 2017).

Chemical Properties Analysis

The reactivity and chemical interactions of pyridine and pyrrolidine derivatives, such as their involvement in hydrogen bonding, nucleophilic substitutions, and their role in catalytic cycles, are essential for understanding their chemical properties. The synthesis and characterization of compounds like 4-chloro-3-pyridinesulfonamide offer insights into the chemical properties that might be expected from this compound, including its potential as a catalyst or in forming supramolecular assemblies (Pei, 2002).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a derivative, has been synthesized and characterized for potential applications in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).

Chemical Reactions

- Pyrrolidines, including this compound, are synthesized in [3+2] cycloadditions, showing potential for applications in medicine and industry, such as dyes or agrochemicals (Żmigrodzka et al., 2022).

Catalysis

- The compound has been used in the enantioselective synthesis of pyridines, demonstrating its role as a catalyst in the stereoselective construction of quaternary centers (Busto et al., 2006).

Medicinal and Agrochemical Applications

- 5-Methoxylated 3-pyrrolin-2-ones, synthesized from chlorinated pyrrolidin-2-ones like this compound, are useful in preparing medicinal compounds and agrochemicals (Ghelfi et al., 2003).

Pharmaceutical Research

- Docking studies involving similar compounds have been conducted to explore orientations and active conformations as c-Met kinase inhibitors, highlighting their potential in pharmaceutical research (Caballero et al., 2011).

Synthetic Chemistry

- Novel deconjugative esterification of related acids using 4-(pyrrolidin-1-yl)pyridine as a catalyst showcases the compound's role in synthetic chemistry (Sano et al., 2006).

Sensing Applications

- Pyridine derivatives including this compound have been utilized in the synthesis of Co(II) phthalocyanines, which act as sensors for volatile organic compounds (VOCs) (Mızrak et al., 2017).

Molecular Structure Analysis

- The topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been studied, revealing insights into molecular stability and properties (Hazra et al., 2012).

Metal-Free Synthesis

- It has been involved in metal-free synthesis methods, particularly in the preparation of G-quadruplex binding ligands (Dong et al., 2019).

Luminescent Sensors

- This compound has been incorporated in lanthanide-MOFs (metal-organic frameworks) for developing multi-responsive luminescent sensors (Zhang et al., 2018).

Direcciones Futuras

Pyrrolopyridines, which include “4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride”, have a broad spectrum of pharmacological properties, making them a focus for the development of new compounds . Future research could explore the potential applications of this compound in various fields, including medicine and pharmacology.

Propiedades

IUPAC Name |

4-chloro-3-pyrrolidin-3-yloxypyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.2ClH/c10-8-2-4-12-6-9(8)13-7-1-3-11-5-7;;/h2,4,6-7,11H,1,3,5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFWYFHNSLIKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CN=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2479949.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B2479952.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)